molecular formula C18H31NO4 B6068110 3-(Dipentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-(Dipentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B6068110
M. Wt: 325.4 g/mol
InChI Key: HVCLRHYUTXIILF-UHFFFAOYSA-N
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Description

3-(Dipentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of the dipentylcarbamoyl group and the oxabicyclo moiety adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

3-(dipentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-3-5-7-11-19(12-8-6-4-2)17(20)15-13-9-10-14(23-13)16(15)18(21)22/h13-16H,3-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCLRHYUTXIILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C1C2CCC(C1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dipentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step process. One common method is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions. The reaction conditions often involve the use of a chiral tertiary amine as the catalyst, which facilitates the hydrogen bond catalysis necessary for the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dipentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(Dipentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dipentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can enhance binding affinity to target proteins or enzymes. The dipentylcarbamoyl group may interact with hydrophobic pockets, while the oxabicyclo moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dipentylcarbamoyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is unique due to the presence of both the dipentylcarbamoyl group and the oxabicyclo moiety

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